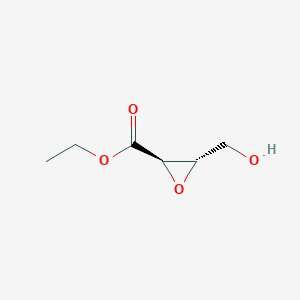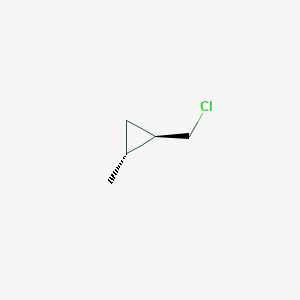![molecular formula C12H15NO2 B046235 Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) CAS No. 118491-95-5](/img/structure/B46235.png)
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) is a chemical compound that has shown potential as a useful tool in scientific research.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) is not well understood. However, it is believed to interact with proteins in a reversible manner, altering their function and activity.
Effets Biochimiques Et Physiologiques
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the function of certain proteins. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the effects of small molecules on protein function in a controlled manner. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI). One area of research could focus on developing new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, research could focus on exploring the potential therapeutic uses of this compound, such as its use in treating inflammatory diseases or cancer.
Méthodes De Synthèse
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methoxy-1,3-butadiene with ethyl cyanoacetate to form a cyano-substituted diene. The second step involves the reaction of the cyano-substituted diene with a Lewis acid catalyst to form the desired bicyclic compound.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) has been used in scientific research as a tool to study the mechanism of action of various biological processes. Specifically, it has been used to study the interaction between proteins and ligands, as well as the effects of small molecules on protein function.
Propriétés
Numéro CAS |
118491-95-5 |
|---|---|
Nom du produit |
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-ethoxy-4-methoxybicyclo[4.2.0]octa-4,7-diene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-7-10(14-2)6-9-4-5-12(9,11)8-13/h4-6,9,11H,3,7H2,1-2H3 |
Clé InChI |
HCWWAYOOLDARND-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=CC2C1(C=C2)C#N)OC |
SMILES canonique |
CCOC1CC(=CC2C1(C=C2)C#N)OC |
Synonymes |
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



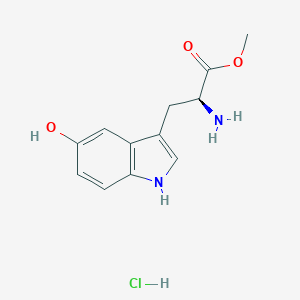

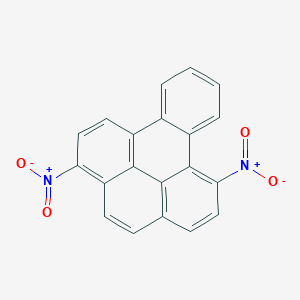
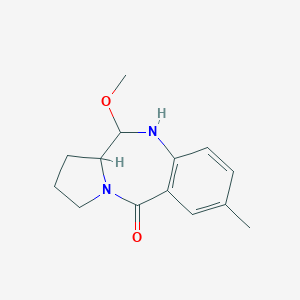
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
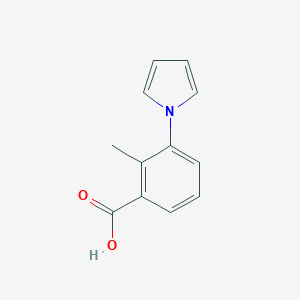


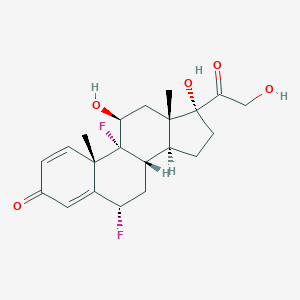
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
